molecular formula C13H17NO4 B14170280 Fondaren CAS No. 24380-85-6

Fondaren

Cat. No.: B14170280
CAS No.: 24380-85-6
M. Wt: 251.28 g/mol
InChI Key: KHOCVCJZJLCLGP-UHFFFAOYSA-N
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Description

Fondaren (CAS 7122-04-5), chemically designated as 2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate, is a carbamate derivative with a fused 1,3-dioxolane ring system. It is primarily recognized for its pesticidal properties, marketed under trade names such as Sapecron C. The compound’s structure combines a methylcarbamate group with a substituted dioxolane ring, contributing to its biological activity. Its molecular formula is C₁₃H₁₇NO₄, with a molar mass of 251.28 g/mol. This compound’s mechanism of action involves acetylcholinesterase inhibition, a common trait among carbamate pesticides, which disrupts neurotransmission in target pests.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24380-85-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

[2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl] N-methylcarbamate

InChI

InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15)

InChI Key

KHOCVCJZJLCLGP-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fondaren involves multiple steps, starting with the preparation of intermediate compounds. The primary synthetic route includes:

    Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.

    Purification: The intermediate products are purified using techniques such as recrystallization and chromatography.

    Final Synthesis: The purified intermediates are subjected to further reactions, including oxidation and reduction, to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Fondaren undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Fondaren has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fondaren involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Fondaren’s properties, a comparative analysis with structurally or functionally analogous compounds is essential.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound CAS Number Molecular Formula Key Functional Groups Primary Use
This compound 7122-04-5 C₁₃H₁₇NO₄ Methylcarbamate, 1,3-dioxolane ring Pesticide (Sapecron C)
2-Ethoxy-1,3-dioxolane 4544-20-1 C₅H₁₀O₃ Ethoxy, 1,3-dioxolane ring Solvent/Intermediate in synthesis
Carbaryl 63-25-2 C₁₂H₁₁NO₂ Naphthyl methylcarbamate Broad-spectrum insecticide
Aldicarb 116-06-3 C₇H₁₄N₂O₂S Thiocarbamate, oxime substituent Nematicide/Insecticide

Key Observations:

Structural Similarities: this compound and Carbaryl both contain a methylcarbamate group, critical for acetylcholinesterase inhibition. However, this compound’s 1,3-dioxolane ring enhances its lipophilicity compared to Carbaryl’s naphthyl group.

Functional Differences :

  • 2-Ethoxy-1,3-dioxolane (CAS 4544-20-1), while structurally similar in its dioxolane ring, lacks pesticidal activity and serves as a solvent or synthetic intermediate.
  • Aldicarb exhibits higher acute toxicity in mammals due to its thiocarbamate group, whereas this compound’s toxicity profile remains less documented in the provided evidence.

Research Findings and Limitations

Pharmacological and Environmental Data:

  • Degradation : The dioxolane ring in this compound may confer moderate hydrolytic stability compared to Aldicarb’s oxime group, which degrades rapidly in acidic conditions.

Gaps in Evidence:

  • The provided materials lack in vitro/in vivo toxicity data or environmental half-life studies for this compound, limiting a robust comparison with Carbaryl or Aldicarb.
  • No pharmacokinetic data (e.g., IC₅₀ values for acetylcholinesterase inhibition) are available for this compound in the cited sources.

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